molecular formula C11H11FO2 B13608145 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13608145
M. Wt: 194.20 g/mol
InChI Key: RRCCHEZUYWTWOV-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2. It is a cyclopropane derivative with a fluorinated aromatic ring, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and cyclopropane moiety contribute to its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the fluorinated aromatic ring and cyclopropane moiety.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2/c1-6-4-7(12)2-3-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)

InChI Key

RRCCHEZUYWTWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC2C(=O)O

Origin of Product

United States

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